molecular formula C9H7NS B1321428 Quinoline-3-thiol CAS No. 76076-35-2

Quinoline-3-thiol

Cat. No.: B1321428
CAS No.: 76076-35-2
M. Wt: 161.23 g/mol
InChI Key: ZPKXXXUAUKOZJA-UHFFFAOYSA-N
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Description

Quinoline-3-thiol is a heterocyclic aromatic organic compound consisting of a quinoline ring system with a thiol group (-SH) attached to the third carbon atom. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical activities.

Scientific Research Applications

Quinoline-3-thiol has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .

Future Directions

Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Biochemical Analysis

Biochemical Properties

Quinoline-3-thiol plays a crucial role in several biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with thiol-containing enzymes, such as glutathione synthetase and γ-glutamylcysteine synthetase, which are involved in the synthesis of glutathione . These interactions are primarily mediated through the thiol group of this compound, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with various proteins through disulfide bond formation, influencing protein structure and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving redox regulation and oxidative stress responses . By modulating the activity of thiol-containing enzymes and proteins, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit the activity of thiol-containing enzymes by forming disulfide bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by influencing the redox state of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways . Prolonged exposure to high concentrations of this compound can lead to cellular toxicity and oxidative damage .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, the compound can induce toxic effects, including oxidative stress, cellular damage, and organ toxicity . These adverse effects are likely due to the overproduction of reactive oxygen species and the depletion of cellular antioxidants .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox regulation and thiol metabolism . It interacts with enzymes such as glutathione synthetase and γ-glutamylcysteine synthetase, which are key players in the synthesis of glutathione, a major cellular antioxidant . By modulating the activity of these enzymes, this compound can influence the levels of glutathione and other thiol-containing metabolites, thereby affecting the overall redox balance and metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It has been shown to bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream and its distribution to different tissues . Additionally, this compound can be taken up by cells through specific transporters, such as those involved in thiol and amino acid transport . Once inside the cells, this compound can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound is primarily localized in the cytosol and mitochondria, where it interacts with various enzymes and proteins involved in redox regulation and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For instance, the presence of a thiol group allows this compound to form disulfide bonds with mitochondrial proteins, thereby targeting it to the mitochondria and modulating mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-3-thiol can be synthesized through various synthetic routes. One common method involves the cyclization of o-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst. Another approach is the nucleophilic substitution of quinoline-3-halides with thiols.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. Green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized to quinoline-3-sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Quinoline-3-sulfoxide: Formed through oxidation.

  • Quinoline-3-sulfone: Formed through further oxidation of quinoline-3-sulfoxide.

  • Substituted Quinolines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

  • Quinoline-3-ol: Contains a hydroxyl group instead of a thiol group.

  • Quinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.

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Properties

IUPAC Name

quinoline-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKXXXUAUKOZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617985
Record name Quinoline-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76076-35-2
Record name Quinoline-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 2.1 was prepared by a modification of the published procedure of Albert and Barlin (J. Chem. Soc. 2384-2396 (1959)). 3-Aminoquinoline (15.0 g, 105 mmol) was suspended in a mixture of 10N HCl (40 mL), ice (21 g) and water (100 mL) at 0-5° C., before sodium nitrite (7.6 g, 110 mmol) was added slowly. The mixture was then added portionwise to another solution of potassium ethyl xanthate (20.8 g, 125 mmol) in water (60 mL) at 45° C. The mixture was heated for 1 h before cooling off. The mixture was then extracted with ether. The ethereal solution was washed with 2N NaOH solution, water, and brine before drying over magnesium sulfate. After filtration, the removal of the solvent gave a brown oil (15 g), which was then dissolved in ethanol (150 mL) and refluxed with KOH (25 g) under nitrogen overnight. The ethanol solvent was then removed under vacuum, and the residue was separated between water and ether. The ethereal solution was discarded. The aqueous solution was acidified to pH =˜4, before it was extracted with ether. Then ethereal solution was washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to give crude product (7.5 g) as a brown oil. Subsequent flash chromatography with eluent (0%-5%-10% ethyl acetate/dichloromethane) produced 3-mercaptoquinoline (2.1) (5.35 g, 32% yield) as a solid.
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15 g
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ice
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21 g
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7.6 g
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40 mL
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100 mL
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20.8 g
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60 mL
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Synthesis routes and methods III

Procedure details

Compound 85.1 was prepared by a modification of the published procedure of Albert and Barlin (J. Chem. Soc. 2384–2396 (1959). 3-Aminoquinoline (15.0 g, 105 mmol) was suspended in a mixture of ION HCl (40 mL), ice (21 g) and water (100 mL) at 0–5° C., before sodium nitrite (7.6 g, 110 mmol) was added slowly. The mixture was then added portionwise to another solution of potassium ethyl xanthate (20.8 g, 125 mmol) in water (60 mL) at 45° C. The mixture was heated for 1 hr before cooling off. The mixture was then extracted with ether. The ethereal solution was washed with 2N NaOH solution, water, and brine before drying over magnesium sulfate. After filtration, the removal of the solvent gave a brown oil (15 g), which was then dissolved in ethanol (150 mL) and refluxed with KOH (25 g) under nitrogen overnight. The ethanol solvent was then removed under vacuum, and the residue was separated between water and ether. The ethereal solution was discarded. The aqueous solution was acidified to pH=˜4, before it was extracted with ether. Then ethereal solution was washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to give crude product (7.5 g) as a brown oil. Subsequent flash chromatography with eluent (0%–5%–10% ethyl acetate/dichloromethane) produced 3-mercaptoquinoline (85.1) (5.35 g, 32% yield) as a solid.
Quantity
15 g
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40 mL
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21 g
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7.6 g
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100 mL
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20.8 g
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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